molecular formula C18H19ClN4O3S2 B2923852 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1396879-02-9

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2923852
CAS No.: 1396879-02-9
M. Wt: 438.95
InChI Key: PMLFGXJGGHHDDA-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide is a synthetic compound featuring a 4-chlorobenzo[d]thiazole core linked via a methylamino-acetamide bridge to a 4-sulfamoylphenethyl group. This structure combines a halogenated heterocycle (imparting metabolic stability) with a sulfonamide moiety (often associated with enzyme inhibition).

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S2/c1-23(18-22-17-14(19)3-2-4-15(17)27-18)11-16(24)21-10-9-12-5-7-13(8-6-12)28(20,25)26/h2-8H,9-11H2,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLFGXJGGHHDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide is a synthetic derivative belonging to the class of benzothiazole compounds. Its unique structure incorporates multiple functional groups, which suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4O3S2C_{18}H_{19}ClN_{4}O_{3}S_{2}, with a molecular weight of approximately 439.0 g/mol. The presence of a chlorobenzo[d]thiazole moiety enhances its reactivity and interaction with biological systems. The structural components are associated with diverse pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole or thiophene groups have shown efficacy against various bacterial and fungal strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. A comprehensive review found that benzothiazole compounds can inhibit the proliferation of cancer cells across various types, including breast, lung, and colon cancers. For example:

  • Case Study 1 : A study evaluated several benzothiazole derivatives for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds demonstrated GI50 values ranging from 0.4 µM to 0.57 µM, indicating strong inhibitory effects on cell growth .
  • Case Study 2 : Another research focused on a series of benzothiazole derivatives that exhibited apoptosis-inducing capabilities in cancer cells. The lead compound significantly reduced cell viability at concentrations as low as 1 µM, demonstrating its potential as an anticancer agent .

Antioxidant Activity

Benzothiazole derivatives have also been investigated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, contributing to their therapeutic potential in various diseases linked to oxidative damage.

Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial and fungal strains,
AnticancerInduces apoptosis and inhibits proliferation in multiple cancer cell lines ,
AntioxidantScavenges free radicals, reducing oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Their Properties

Key structural analogs include derivatives with variations in the benzothiazole substituents, acetamide linkages, and terminal functional groups. Representative compounds from the evidence are compared below:

Table 1. Physical and Spectral Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) References
GB1 () C₁₆H₁₁ClN₃O₂S 344.8 55 279–295 IR: NH (3280 cm⁻¹), C=O (1690 cm⁻¹), C-Cl (750 cm⁻¹)
4b () C₂₃H₁₉ClN₃OS 435.9 81.48 248.1–250.9 ¹H NMR: δ 7.85–6.57 (aromatic CH), δ 4.19 (NH)
Compound 12 () C₂₃H₂₀ClFN₄O₃S 519.0 hCA I inhibition (KI = 548.6 nM)
Compound in C₁₆H₁₁ClF₃N₃OS 385.8 Smiles: CN(CC(=O)Nc1ccc(F)c(F)c1F)c1nc2c(Cl)cccc2s1

Key Observations :

  • Chloro-substituted benzothiazoles (e.g., GB1, 4b) exhibit high melting points (>240°C) due to strong intermolecular interactions (π-π stacking, halogen bonding) .
  • Sulfonamide-terminated analogs (e.g., ) show enzyme inhibitory activity (e.g., hCA I/II), suggesting the target compound may target similar pathways .
  • Fluorinated derivatives () demonstrate reduced molecular weights and altered solubility profiles compared to sulfonamide analogs .

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